1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an isoxazole ring. This compound features a pentyl group and an ethanone moiety, making it structurally interesting for various applications in chemistry and biology. Isoxazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The compound can be synthesized through various chemical methods, which often involve the reaction of specific precursors under controlled conditions. Detailed synthesis routes are discussed in the literature, highlighting its preparation from readily available starting materials.
1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone is classified as a heterocyclic organic compound. Its classification is based on its structural features, specifically the presence of an isoxazole ring and a carbonyl functional group.
The synthesis of 1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone typically involves several key steps:
The synthetic routes may require optimization for yield and purity, often employing techniques such as thin-layer chromatography for monitoring progress and column chromatography for purification.
The molecular structure of 1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone can be represented by its molecular formula . The compound features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 167.21 g/mol |
IUPAC Name | 1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone |
InChI | InChI=1S/C9H13N2O/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3 |
SMILES | CCCCCC(C(=O)C1CC(=NO1)C)N |
1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone participates in various chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used, allowing for diverse synthetic applications in organic chemistry.
The mechanism of action for 1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with biological targets:
The exact pathways are still under investigation and may vary based on the application context.
1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone exhibits several notable physical properties:
The chemical properties include:
1-(3-Pentyl-4,5-dihydroisoxazol-5-yl)ethanone has several scientific uses:
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: